molecular formula C19H17N5O3 B14937237 7-(Pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(Pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14937237
M. Wt: 363.4 g/mol
InChI Key: ISZDCHAQPBCYAA-UHFFFAOYSA-N
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Description

2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER is a complex organic compound featuring a triazolopyrimidine core.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-5-[7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PHENYL METHYL ETHER involves inhibition of key enzymes and signaling pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound also affects the ERK signaling pathway, reducing phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H17N5O3/c1-25-15-10-13(11-16(26-2)17(15)27-3)18-22-19-21-9-6-14(24(19)23-18)12-4-7-20-8-5-12/h4-11H,1-3H3

InChI Key

ISZDCHAQPBCYAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4

Origin of Product

United States

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